Improved Urea Formation Yield
When reacted with 3- or 4-aminopyrazoles under mild conditions to form biologically active ureas, 1-(isocyanatomethyl)adamantane (1-adamantylmethyl isocyanate) affords the corresponding 1,3-disubstituted ureas in 67–92% yield [1]. In contrast, the direct analog 1-adamantyl isocyanate typically requires more forcing conditions or specialized catalysis for analogous transformations; for example, its preparation from 1-adamantyl chloride and trimethylsilyl isocyanate proceeds in only 20% yield under Lewis acid catalysis [2], while its self-condensation to symmetrical ureas yields 91–96% but requires DBU as a strong base [3]. The methylene spacer thus provides a more robust and higher-yielding entry into sEH inhibitor scaffolds.
| Evidence Dimension | Reaction Yield (Urea Formation) |
|---|---|
| Target Compound Data | 67–92% yield with 3- or 4-aminopyrazoles |
| Comparator Or Baseline | 1-Adamantyl isocyanate: 20% yield (preparation via Lewis acid); 91–96% yield (self-condensation with DBU) |
| Quantified Difference | Up to 72 percentage point advantage over direct Lewis acid-catalyzed preparation |
| Conditions | Reaction with 3- or 4-aminopyrazoles in THF or dichloromethane at ambient temperature |
Why This Matters
Higher and more consistent yields reduce raw material costs and simplify purification, critical for both academic labs synthesizing sEH inhibitor libraries and industrial process development.
- [1] Dyachenko, V. S., et al. 'Synthesis and Properties of 1-[(Adamantan-1-yl)methyl]-3-pyrazolyl Ureas.' Chemistry of Heterocyclic Compounds 55.3 (2019): 275-280. View Source
- [2] Olah, G. A., et al. 'Synthetic methods and reactions. Part 148. Preparation of tertiary alkyl isocyanates.' Journal of Organic Chemistry 55.14 (1990): 4282-4285. View Source
- [3] Burmistrov, V. V., et al. 'Self-condensation of substituted adamantan-1-yl isocyanates in THF in the presence of DBU.' Russian Journal of Organic Chemistry (2017). View Source
